(5-Cyclopropoxypyridine-2,3-diyl)dimethanamine
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Overview
Description
(5-Cyclopropoxypyridine-2,3-diyl)dimethanamine is an organic compound with the molecular formula C10H15N3O This compound features a pyridine ring substituted with a cyclopropoxy group and two methanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropoxypyridine-2,3-diyl)dimethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a pyridine derivative in the presence of a catalyst such as palladium complexes . The reaction conditions often include refluxing in a suitable solvent like dimethylformamide (DMF) and the use of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropoxypyridine-2,3-diyl)dimethanamine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
(5-Cyclopropoxypyridine-2,3-diyl)dimethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Cyclopropoxypyridine-2,3-diyl)dimethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyclopropoxypyridine-2,3-diyl)dimethanamine
- (5-Cyclopropoxypyridine-2,4-diyl)dimethanamine
- (3-Cyclopropoxypyridine-2,5-diyl)dimethanamine
Uniqueness
(5-Cyclopropoxypyridine-2,3-diyl)dimethanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
[2-(aminomethyl)-5-cyclopropyloxypyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H15N3O/c11-4-7-3-9(14-8-1-2-8)6-13-10(7)5-12/h3,6,8H,1-2,4-5,11-12H2 |
InChI Key |
YGYFPMOQGXAFSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)CN)CN |
Origin of Product |
United States |
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